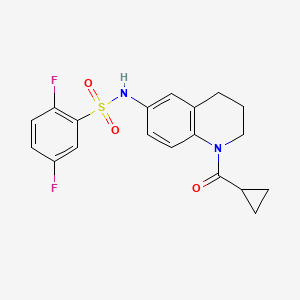

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide

Description

The compound N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold modified with a cyclopropanecarbonyl group and difluorophenyl sulfonamide moiety.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3S/c20-14-5-7-16(21)18(11-14)27(25,26)22-15-6-8-17-13(10-15)2-1-9-23(17)19(24)12-3-4-12/h5-8,10-12,22H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDJYTBVMFVTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 2,5-difluorobenzene-1-sulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling reaction. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Tetrahydroquinoline Derivatives: Compounds with tetrahydroquinoline cores are frequently studied for their conformational rigidity and bioavailability. The cyclopropanecarbonyl substituent in the target compound may enhance metabolic stability compared to unsubstituted analogues, as cyclopropane rings are known to resist oxidative degradation .

Pharmacological and Analytical Comparisons

- Dose-Effect Analysis: The Litchfield-Wilcoxon method is a historical but robust approach for evaluating dose-response relationships. If applied to the target compound, this method could estimate its median effective dose (ED₅₀) and slope efficiency relative to analogues. For example, fluorinated sulfonamides often exhibit enhanced potency (lower ED₅₀) compared to non-fluorinated versions due to increased electronegativity and binding affinity.

- Crystallographic Refinement : The SHELX system is widely used for small-molecule crystallography. Structural comparisons of the target compound with analogues would rely on parameters like bond lengths, torsion angles, and intermolecular interactions derived from such refinements.

Hypothetical Data Table (Based on General Trends)

Research Findings and Limitations

- Fluorine atoms may enhance membrane permeability and metabolic stability .

- Methodological Gaps: The absence of direct experimental data in the provided evidence limits quantitative comparisons. Similarly, dose-effect curves generated via the Litchfield-Wilcoxon method remain speculative without raw data.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a cyclopropanecarbonyl group and a tetrahydroquinoline moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | C23H21F2N3O4S |

| Molecular Weight | 453.49 g/mol |

| IUPAC Name | N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide |

| CAS Number | 946368-57-6 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting certain enzymes, such as carbonic anhydrase and various bacterial dihydropteroate synthases. This inhibition can lead to significant therapeutic effects in conditions like inflammation and bacterial infections.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria through competitive inhibition of essential enzymatic pathways.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Sulfonamides have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that this compound can selectively inhibit COX-2 activity, which is crucial in the inflammatory response.

Anticancer Potential

Emerging studies have explored the anticancer properties of sulfonamide derivatives. The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways. Its ability to modulate cell cycle progression has been a focus of research in various cancer models.

Case Studies and Research Findings

- Inhibition of COX Enzymes : A study demonstrated that sulfonamide derivatives effectively inhibited COX-2 in vitro, leading to reduced prostaglandin synthesis. This mechanism underlies their anti-inflammatory effects and supports their use in treating inflammatory diseases .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited potent activity against resistant bacterial strains, indicating its potential as a new therapeutic agent .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.